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For researchers, scientists, and drug development professionals, understanding the charge
transport properties of organic semiconductors is paramount for the advancement of organic
electronics. This guide provides a detailed comparison of the charge mobility of two prominent
polycyclic aromatic hydrocarbons: anthanthrene and pentacene. By examining experimental
data and outlining the methodologies used to obtain them, this document serves as a valuable
resource for selecting materials with optimal performance for various applications.

At a Glance: Anthanthrene vs. Pentacene Charge
Mobility

Pentacene has long been a benchmark material in organic electronics, renowned for its
relatively high charge carrier mobility. Anthanthrene, another polycyclic aromatic hydrocarbon,
has also been investigated, primarily through its derivatives, for its potential in electronic
devices. This comparison delves into the quantitative differences in their charge transport
characteristics.
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Understanding the Comparison: Key Factors
Influencing Mobility

The charge mobility of an organic semiconductor is not an intrinsic constant but is highly
dependent on a multitude of factors, including:

e Molecular Packing: The arrangement of molecules in the solid state significantly impacts the
efficiency of charge hopping between adjacent molecules. Pentacene's herringbone packing
structure is known to be favorable for charge transport.

» Crystallinity: Single crystals, with their long-range molecular order and absence of grain
boundaries, typically exhibit the highest charge mobilities. Polycrystalline thin films, which
are more common in device applications, have lower mobilities due to charge trapping at
grain boundaries.

» Purity of the Material: Impurities can act as charge traps, impeding the movement of charge
carriers and reducing mobility.

» Device Architecture and Fabrication: The geometry of the device, the nature of the dielectric
interface, and the deposition techniques used for the organic semiconductor and electrodes
all play a crucial role in the measured mobility.

o Measurement Technique: Different experimental methods, such as Organic Field-Effect
Transistor (OFET), Time-of-Flight (TOF), and Space-Charge Limited Current (SCLC), can
yield different mobility values as they probe charge transport under different conditions.

Experimental Protocols: Measuring Charge Mobility

A variety of techniques are employed to characterize the charge carrier mobility in organic
semiconductors. Below are detailed overviews of the most common methods cited in the
comparison table.

Organic Field-Effect Transistor (OFET) Measurement
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The OFET is a three-terminal device that allows for the determination of charge mobility by
measuring the transistor's current-voltage characteristics.

Device Fabrication: A typical bottom-gate, top-contact OFET structure is fabricated as follows:

» A heavily doped silicon wafer serves as the gate electrode with a thermally grown silicon
dioxide (SiOz2) layer acting as the gate dielectric.

e The organic semiconductor (pentacene or anthanthrene) is deposited onto the SiO2
surface. For small molecules, this is often done via thermal evaporation in a high-vacuum
chamber. The substrate temperature and deposition rate are critical parameters that
influence the film morphology and crystallinity.

e Source and drain electrodes, typically made of gold (Au), are then deposited on top of the
organic layer through a shadow mask.

Mobility Extraction: The field-effect mobility (u) is calculated from the transfer characteristics of
the OFET, which is a plot of the drain current (ID) versus the gate voltage (VG) at a constant
source-drain voltage (VD). In the saturation regime, the mobility can be extracted using the
following equation:

ID=(W/2L)* u* Ci* (VG - VT)2

where:

W is the channel width

L is the channel length

Ci is the capacitance per unit area of the gate dielectric

VT is the threshold voltage

Time-of-Flight (TOF) Measurement

The TOF technique directly measures the time it takes for a sheet of charge carriers to drift
across a known thickness of the organic semiconductor under an applied electric field.
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Experimental Setup:

o Asample is prepared by sandwiching a relatively thick film (several micrometers) of the
organic semiconductor between two electrodes. One electrode is semi-transparent.

e A short pulse of light with a photon energy greater than the bandgap of the semiconductor is
directed through the semi-transparent electrode, generating electron-hole pairs near this
electrode.

» An external voltage is applied across the sample, causing either electrons or holes
(depending on the polarity of the voltage) to drift across the film.

e The transient photocurrent is measured as the charge carriers move. The transit time (tT) is
determined from the shape of the photocurrent transient.

Mobility Calculation: The drift mobility (W) is then calculated using the formula:
u=d/(T*E)=d2/(tT * V)

where:

 dis the thickness of the organic film

e E is the applied electric field

e Vis the applied voltage

Space-Charge Limited Current (SCLC) Measurement

The SCLC method is used to determine the bulk mobility of a material by analyzing the current-
voltage (I-V) characteristics of a single-carrier device.

Device and Measurement:

o Adevice is fabricated with the organic semiconductor sandwiched between two electrodes
that are chosen to have Ohmic contacts for the charge carrier of interest (either holes or
electrons). This ensures that the current is limited by the bulk properties of the
semiconductor and not by the injection at the contacts.
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e The I-V characteristic of the device is measured in the dark.

Mobility Determination: In the ideal trap-free SCLC regime, the current density (J) is
proportional to the square of the applied voltage (V) and is described by the Mott-Gurney law:

J=(9/8) * g0 * & ¥ L * (V2] d3)

where:

€o is the permittivity of free space

&r is the relative permittivity of the material

u is the charge carrier mobility

d is the thickness of the organic layer
By plotting J versus V2, the mobility can be extracted from the slope of the linear region.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are
provided.
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Factors Influencing Charge Mobility

Molecular Packing Crystallinity Material Purit Device Architecture Measurement Technique
(e.g., Herringbone) (Single Crystal vs. Polycrystalline) Y (e.g., OFET structure) (OFET, TOF, SCLC)

Charge Carrier Mobility

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

OFET Fabrication Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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